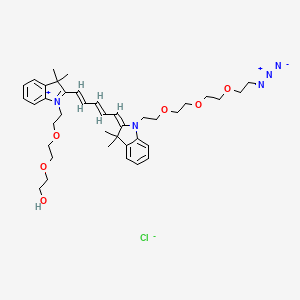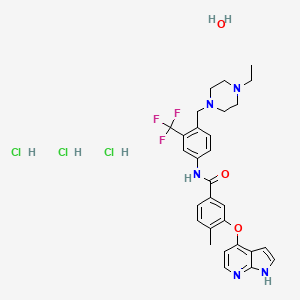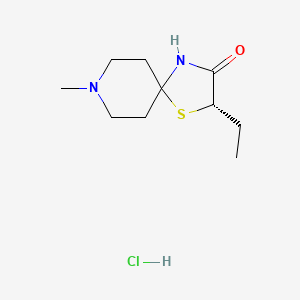
NP-C86
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NP-C86 is a novel stabilizer of long noncoding rna (lncrna) gas5, binding to gas5 with high affinity, and increasing gas5 levels and glucose uptake in diabetic patient adipocytes
Aplicaciones Científicas De Investigación
Size-Dependent Endocytosis of Nanoparticles
- Nanoparticles (NPs) have significant applications in biomedicine, particularly in achieving targeted drug delivery and photodynamic therapy in cancer treatment. Ligand-coated NPs can specifically target tumor cells through ligand-receptor interactions, enhancing therapeutic efficacy and reducing adverse effects. These NPs have also found use in bioimaging and biosensing, such as fluorescent quantum dots for tumor cell imaging and gold NPs for detecting small proteins (Zhang, Li, Lykotrafitis, Bao, & Suresh, 2009).
Dependence of Nanoparticle Toxicity on Their Physical and Chemical Properties
- The synthesis and characterization of NPs are crucial in nanotechnology. Water-soluble NPs are being explored for their applications in diagnosing and imaging various diseases. Their physical and chemical properties significantly influence their toxicity and interactions with living systems (Sukhanova et al., 2018).
Nanoparticle-Based Drug Delivery in Oncology
- NP-based formulations have been developed for delivering chemotherapeutic drugs, offering increased specificity, enhanced tumor-killing effects, and reduced toxic side effects. Various NP formulations are in clinical use or trials for cancer treatment (Yan et al., 2020).
Nanoparticles in Radiation Oncology
- NPs are gaining attention in radiation therapy for cancer. Certain NPs, due to their physicochemical properties, can act as radio-sensitizers, enhancing radiation absorption in tumor tissues while sparing healthy tissues. They can also serve as drug vectors for radiosensitizer therapeutics and are used in imaging as contrast agents (Rancoule et al., 2016).
Health Concerns of Various Nanoparticles
- Despite the beneficial applications in disease diagnosis and treatment, the cytotoxic effects of NPs on normal cells and organs limit their clinical use. Understanding the impact of NPs on health is crucial for their safe application in medicine (Ajdary et al., 2018).
In Vivo Bio-Distribution and Toxicity Evaluation of Nanoparticles
- Repeated-dose toxicity studies of polymeric and lipid-based NPs indicate no general adverse effects, suggesting their potential use in chronic diseases treatment (Fonseca-Gomes et al., 2020).
Nanotechnology-Based Drug Delivery, Metabolism, and Toxicity
- The toxicity of NPs in therapeutics is a major concern. Studies focusing on NP metabolism, side effects, and safety are necessary to maximize the benefits of nanotherapeutics (Malaviya, Shukal, & Vasavada, 2020).
Biological Identity of Nanomaterials
- Understanding the interactions between NPs and biological systems, especially in vivo, is essential for their application in drug delivery and therapy. The formation of a biomolecule corona on NPs upon contact with biological fluids influences their interaction with biological systems (Deng, Yu, & Gao, 2013).
Propiedades
Nombre del producto |
NP-C86 |
|---|---|
Nombre IUPAC |
2-((4S,10S,16S,22S)-16-(4-Aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-isobutyl-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octaaza-1(1,4)-benzenacyclononacosaphane-24-yl)acetamide |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NP-C86; NP C86; NPC86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1193235.png)
![5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-](/img/structure/B1193237.png)




